molecular formula C13H16ClNO3 B037449 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 111631-72-2

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B037449
CAS No.: 111631-72-2
M. Wt: 269.72 g/mol
InChI Key: KHDGBPOMQWRELV-UHFFFAOYSA-N
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Description

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system, along with two methoxy groups at the 6 and 7 positions. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the chloroacetylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One common method is to react 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the chloroacetyl group, which may result in different biological activities and reactivity.

    2-(Bromoacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may affect its reactivity and biological activity.

    2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which may influence its binding affinity and specificity.

Properties

IUPAC Name

2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGBPOMQWRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406704
Record name 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111631-72-2
Record name 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the non-planar structure of the N-containing ring in 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

A1: The abstract mentions that the N-containing ring in this compound adopts a flattened boat conformation rather than being planar []. This non-planar structure can have implications for the compound's overall shape and its ability to interact with other molecules, such as potential drug targets. This information is valuable for understanding structure-activity relationships and designing analogs with potentially enhanced properties.

Q2: How do intermolecular interactions contribute to the stability of this compound in its solid state?

A2: The research highlights the presence of intermolecular C—H⋯O hydrogen bonds in the crystal structure of this compound []. These hydrogen bonds act as attractive forces between adjacent molecules, contributing to the overall stability of the crystal lattice. Understanding these interactions can be beneficial for designing crystallization processes or developing formulations with improved solid-state properties.

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